N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-4-methoxy-3-nitrobenzamide
Overview
Description
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-4-methoxy-3-nitrobenzamide is a complex organic compound that features a dibenzofuran moiety. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Preparation Methods
The synthesis of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-4-methoxy-3-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the dibenzofuran core, which can be synthesized from substituted phenols via O-arylation reactions followed by cyclization of diaryl ethers . The final compound is obtained through a series of reactions, including nitration, methoxylation, and carbamothioylation under controlled conditions. Industrial production methods often employ metal complex catalysis to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of halogens or other electrophiles.
Common reagents used in these reactions include butyl lithium for lithiation, succinic anhydride for Friedel-Crafts reactions, and various metal catalysts for oxidation and reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. For example, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways . The compound’s effects on other biological targets, such as tumor necrosis factor (TNF-α) production, involve similar binding interactions that inhibit the activity of these targets .
Comparison with Similar Compounds
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-4-methoxy-3-nitrobenzamide can be compared with other compounds containing the dibenzofuran moiety, such as:
Dibenzofuran: The parent compound, which is simpler in structure and used as a heat transfer agent.
Carbazole: Another heterocyclic compound with similar applications in organic synthesis and material science.
Dibenzodioxin: A related compound with two oxygen atoms in the central ring, known for its environmental persistence and toxicity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(dibenzofuran-3-ylcarbamothioyl)-4-methoxy-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S/c1-28-18-9-6-12(10-16(18)24(26)27)20(25)23-21(30)22-13-7-8-15-14-4-2-3-5-17(14)29-19(15)11-13/h2-11H,1H3,(H2,22,23,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVBCQKYBMXZNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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